molecular formula C9H12ClN B1603731 2-(Tert-butyl)-3-chloropyridine CAS No. 1355066-90-8

2-(Tert-butyl)-3-chloropyridine

Cat. No.: B1603731
CAS No.: 1355066-90-8
M. Wt: 169.65 g/mol
InChI Key: KLDJSNCWEUJUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butyl)-3-chloropyridine (CAS: 1355066-90-8) is a halogenated pyridine derivative with a tert-butyl substituent at the 2-position and a chlorine atom at the 3-position. It is a research-grade compound (95% purity) used primarily in pharmaceutical and agrochemical development. Its steric bulk from the tert-butyl group and electron-withdrawing chlorine atom influence its reactivity and binding properties. Storage requires a cool, dry environment away from strong oxidizers, and handling mandates personal protective equipment (PPE) to mitigate exposure risks .

Properties

CAS No.

1355066-90-8

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-tert-butyl-3-chloropyridine

InChI

InChI=1S/C9H12ClN/c1-9(2,3)8-7(10)5-4-6-11-8/h4-6H,1-3H3

InChI Key

KLDJSNCWEUJUFU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC=N1)Cl

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The tert-butyl group in 2-(tert-butyl)-3-chloropyridine introduces steric hindrance, distinguishing it from simpler chloropyridines. Key comparisons include:

Compound Structure Physical State Molecular Weight Key Substituents Stability/Reactivity
This compound C₉H₁₂ClN Solid 169.65 g/mol 3-Cl, 2-tert-butyl Stable under recommended conditions; decomposes to CO, HCl, NOx
3-Chloropyridine C₅H₄ClN Liquid 113.55 g/mol 3-Cl Volatile; reacts with strong oxidizers
MAC-5576 C₁₁H₈ClNOS Solid 237.70 g/mol 5-Cl, thiophen-2-yl ethanone Moderate stability; used as protease inhibitor
5-Bromo-2-(bromomethyl)-3-chloropyridine C₆H₄Br₂ClN Solid 289.72 g/mol 3-Cl, 5-Br, 2-BrCH₂ High reactivity due to bromine substituents

Key Observations :

  • Steric Effects : The tert-butyl group in this compound reduces nucleophilic substitution rates compared to smaller substituents (e.g., methyl or hydrogen) .
  • Electron-Withdrawing Effects : The 3-chloro substituent enhances electrophilic aromatic substitution (EAS) reactivity, similar to 3-chloropyridine .

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